deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2
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Overview
Description
“Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes. This particular peptide is designed for specific biochemical applications, potentially including research in molecular biology, pharmacology, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of protecting groups from the amino acids.
Coupling: Formation of peptide bonds between amino acids using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Cleavage: Detachment of the peptide from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to ensure high purity and yield. The process is optimized for efficiency and scalability, often involving high-throughput techniques and advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The peptide may undergo oxidation reactions, particularly at methionine or cysteine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Specific amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Amino acid analogs, coupling reagents like DIC and HOBt.
Major Products Formed
Oxidation Products: Sulfoxides, sulfonic acids.
Reduction Products: Free thiols from disulfide bonds.
Substitution Products: Peptides with modified amino acid residues.
Scientific Research Applications
Chemistry: Studying peptide synthesis, structure, and reactivity.
Biology: Investigating protein-protein interactions, enzyme-substrate specificity.
Medicine: Developing peptide-based therapeutics, drug delivery systems.
Industry: Producing bioactive peptides for pharmaceuticals, cosmetics, and nutraceuticals.
Mechanism of Action
The mechanism of action of this peptide depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate biological pathways. The molecular targets and pathways involved would be specific to the peptide’s intended application, such as inhibiting enzyme activity or binding to a receptor to trigger a cellular response.
Comparison with Similar Compounds
Similar Compounds
- Deamino-Phe-D-Tyr-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2
- Deamino-Phe(4-N3)-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2
- Deamino-Phe(4-N3)-D-Tyr-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2
Uniqueness
“Deamino-Phe(4-N3)-D-Tyr(Me)-Phe-Gln-Asn-Arg-Pro-Arg-Tyr-NH2” is unique due to the specific modifications at the phenylalanine and tyrosine residues. These modifications can alter the peptide’s binding affinity, stability, and biological activity, making it distinct from other similar peptides.
Properties
IUPAC Name |
(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2R)-2-[3-(4-azidophenyl)propanoylamino]-3-(4-methoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H84N20O13/c1-96-42-24-17-39(18-25-42)34-47(74-53(87)28-19-36-13-20-40(21-14-36)81-82-71)57(91)79-48(33-37-8-3-2-4-9-37)58(92)75-44(26-27-51(64)85)56(90)80-49(35-52(65)86)59(93)77-45(11-6-30-73-63(69)70)61(95)83-31-7-12-50(83)60(94)76-43(10-5-29-72-62(67)68)55(89)78-46(54(66)88)32-38-15-22-41(84)23-16-38/h2-4,8-9,13-18,20-25,43-50,84H,5-7,10-12,19,26-35H2,1H3,(H2,64,85)(H2,65,86)(H2,66,88)(H,74,87)(H,75,92)(H,76,94)(H,77,93)(H,78,89)(H,79,91)(H,80,90)(H4,67,68,72)(H4,69,70,73)/t43-,44-,45-,46-,47+,48-,49-,50-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJAEWOGJARIPY-NTXUYPKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N)NC(=O)CCC5=CC=C(C=C5)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H84N20O13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1329.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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